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Compound of Interest

Compound Name: 1-Methyl-5-pyrazolecarboxylic acid

Cat. No.: B092199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-methyl-
5-pyrazolecarboxylic acid and its derivatives as key intermediates in the synthesis of

pharmaceuticals.

Application in the Synthesis of Phosphodiesterase
Type 5 (PDE5) Inhibitors: The Sildenafil Example
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a close derivative of 1-methyl-5-
pyrazolecarboxylic acid, is a crucial building block in the multi-step synthesis of Sildenafil, a

potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Sildenafil is widely

prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension. The

integrity of the pyrazole intermediate is pivotal as it directly impacts the yield, purity, and safety

of the final active pharmaceutical ingredient (API).

Experimental Workflow for Sildenafil Synthesis
The synthesis of Sildenafil from its pyrazole carboxylic acid intermediate is a multi-step process

involving nitration, amidation, reduction, cyclization, and sulfonation.
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Sildenafil Synthesis Workflow
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A simplified workflow for the synthesis of Sildenafil.
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Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide[1][2][3]

Nitration: To a solution of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in

dichloromethane, add concentrated nitric acid dropwise while maintaining the temperature

below 15°C. After stirring for approximately 40 minutes, add concentrated sulfuric acid

dropwise at the same temperature.

Amidation: The resulting 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is then

converted to its carboxamide. This can be achieved by treatment with thionyl chloride

followed by ammonium hydroxide.

Protocol 2: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide[4]

Reduction: The nitro group of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is

reduced to an amino group. A common method is catalytic hydrogenation using a palladium

catalyst (Pd/C) in a suitable solvent like ethyl acetate. Alternative reducing agents such as

zinc particles in the presence of ammonium formate can also be used.[5]

Protocol 3: Synthesis of Sildenafil[4][6]

Acylation and Cyclization: The 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is

acylated with 2-ethoxybenzoyl chloride, followed by cyclization to form the

pyrazolopyrimidinone core, yielding 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-

pyrazolo[4,3-d]pyrimidin-7-one.

Chlorosulfonation: The pyrazolopyrimidinone intermediate is selectively chlorosulfonated at

the 5'-position of the phenyl ring using a mixture of chlorosulfonic acid and thionyl chloride.

Condensation: The final step involves the condensation of the sulfonyl chloride with 1-

methylpiperazine to yield Sildenafil.
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Intermediate Molecular Formula
Molecular Weight (
g/mol )

Melting Point (°C)

1-Methyl-4-nitro-3-

propyl-1H-pyrazole-5-

carboxylic acid

C₈H₁₁N₃O₄ 213.19 -

1-Methyl-4-nitro-3-

propyl-1H-pyrazole-5-

carboxamide

C₈H₁₂N₄O₃ 212.21 141-143

5-(2-Ethoxyphenyl)-1-

methyl-3-propyl-1,6-

dihydro-7H-

pyrazolo[4,3-

d]pyrimidin-7-one

C₁₇H₂₀N₄O₂ 312.37 141-145

5-(5-Chlorosulfonyl-2-

ethoxyphenyl)-1-

methyl-3-propyl-1,6-

dihydro-7H-

pyrazolo[4,3-

d]pyrimidin-7-one

C₁₇H₁₉ClN₄O₄S 410.90 -

Sildenafil C₂₂H₃₀N₆O₄S 474.58 187-189

Note: Data is compiled from various sources and may vary depending on the specific

experimental conditions.[1][2][3][5][7][8][9]

Signaling Pathway of Sildenafil
Sildenafil functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of

cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to smooth muscle

relaxation and vasodilation.
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Sildenafil Mechanism of Action
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Mechanism of action of Sildenafil via PDE5 inhibition.

Application in the Synthesis of Anticancer Agents
Pyrazole derivatives are recognized as privileged scaffolds in the development of anticancer

agents, targeting various protein kinases such as Cyclin-Dependent Kinases (CDKs) and

Epidermal Growth Factor Receptor (EGFR).

Example: Pyrazole-based CDK2 Inhibitors
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A number of pyrazole-based compounds have been synthesized and identified as potent

inhibitors of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle

arrest and apoptosis in cancer cells.

Protocol 4: General Synthesis of a Pyrazole-based Inhibitor Scaffold

This protocol outlines a general method for synthesizing a pyrazole core that can be further

elaborated to create various kinase inhibitors.

Condensation: React 1-methyl-5-pyrazolecarboxylic acid with a suitable amine to form an

amide linkage. This can be achieved using standard peptide coupling reagents (e.g., HATU,

HOBt) or by converting the carboxylic acid to an acid chloride.

Further Derivatization: The resulting pyrazole amide can be further modified. For instance, if

the coupled amine contains other functional groups, these can be used for subsequent

reactions to build the final inhibitor structure.

Quantitative Data for Representative Pyrazole-based
CDK2 Inhibitors

Compound Reference Target IC₅₀ (µM)

Compound 4 CDK2 3.82

Compound 7a CDK2 2.0

Compound 7d CDK2 1.47

Compound 9 CDK2 0.96

AT7519 CDK1,2,4,6,9 0.01-0.21

CAN508 CDK2 0.35

Data from a study on novel pyrazole derivatives as CDK2/cyclin A2 enzyme inhibitors.[10]

Signaling Pathway of Pyrazole-based CDK2 Inhibitors
CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition of

the cell cycle. Pyrazole-based inhibitors can bind to the ATP-binding pocket of CDK2,
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preventing its kinase activity and leading to cell cycle arrest.

CDK2 Inhibition by Pyrazole Derivatives
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Simplified CDK2 signaling pathway and its inhibition.

Application in the Synthesis of Factor Xa Inhibitors
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Derivatives of 1-methyl-5-pyrazolecarboxylic acid are also valuable intermediates in the

synthesis of direct oral anticoagulants (DOACs) that target Factor Xa, a critical enzyme in the

coagulation cascade.

Example: Synthesis of Apixaban-like Scaffolds
While the industrial synthesis of Apixaban is complex, a plausible laboratory-scale synthesis of

a related pyrazolopyridinone core can be envisioned starting from a 1-methyl-5-

pyrazolecarboxylate derivative.

Protocol 5: Representative Synthesis of a Pyrazolopyridinone Core

Amidation: Convert ethyl 1-methyl-1H-pyrazole-5-carboxylate to the corresponding amide by

reacting with an appropriate amine.

Cyclization: A subsequent intramolecular cyclization reaction, potentially via a Dieckmann

condensation or similar strategy, can be employed to form the fused pyridinone ring system,

a key structural feature of many Factor Xa inhibitors.

Experimental Workflow for a Generic Factor Xa Inhibitor
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Generic Factor Xa Inhibitor Synthesis

Ethyl 1-methyl-1H-
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A generic workflow for synthesizing a Factor Xa inhibitor core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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